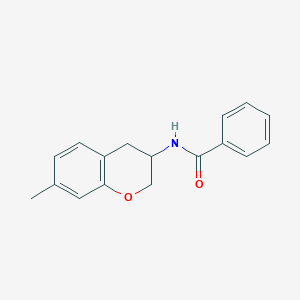

Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-

Beschreibung

Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-, is a benzamide derivative featuring a 3,4-dihydro-7-methyl-2H-1-benzopyran (chromane) moiety as the substituent on the amide nitrogen.

Eigenschaften

CAS-Nummer |

61190-28-1 |

|---|---|

Molekularformel |

C17H17NO2 |

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)benzamide |

InChI |

InChI=1S/C17H17NO2/c1-12-7-8-14-10-15(11-20-16(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,15H,10-11H2,1H3,(H,18,19) |

InChI-Schlüssel |

DEDUWLONAPKTPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(CC(CO2)NC(=O)C3=CC=CC=C3)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methylchroman-3-yl)benzamide typically involves the condensation of 7-methylchroman-3-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(7-Methylchroman-3-yl)benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-Methylchroman-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or TEA.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, each with distinct chemical and physical properties .

Wissenschaftliche Forschungsanwendungen

N-(7-Methylchroman-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(7-Methylchroman-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Pyran-2-one Derivatives (–3)

Compounds derived from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) include:

- 14d: Contains a hydroxyethylamino group.

- 14e: Features a pyridylamino substituent.

- 14b: Includes a butylamino group.

- 14f : Substituted with ethoxy.

- 14g : Modified with benzylmercapto.

Key Differences :

- Core Structure : Unlike the target compound’s benzopyran (chromane) ring, these analogs have a pyran-2-one (coumarin-like) core, introducing a lactone group that enhances polarity and hydrogen-bonding capacity.

- Substituents : The target compound’s 7-methyl group on the benzopyran contrasts with the 6-methyl group in 7a derivatives. This positional difference may influence steric effects and electronic distribution.

Sulfamoyl and Oxadiazole Derivatives ()

- LMM5 and LMM11: Incorporate sulfamoyl and 1,3,4-oxadiazole groups, respectively. These substituents enhance antifungal activity compared to simpler benzamides .

N,O-Bidentate Directing Group ()

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a directing group for metal-catalyzed C–H bond functionalization.

Contrast : The benzopyran moiety in the target compound may offer alternative coordination sites for metal interactions, though this remains unexplored in the evidence.

Phenethylamide Derivatives ()

- Rip-B : Contains a 3,4-dimethoxyphenethyl group, synthesized via acylation of benzoyl chloride with phenethylamine.

Comparison : The target compound’s chromane ring provides a rigid bicyclic structure, whereas Rip-B’s flexible phenethyl chain may confer different pharmacokinetic properties.

Physicochemical Properties

Notable Trends:

- Pyran-2-one derivatives exhibit higher melting points (≥90°C) due to hydrogen bonding from lactone and amide groups.

- The target compound’s rigid chromane ring may increase thermal stability compared to flexible analogs like Rip-B.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.